3-(4-bromophenyl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S/c16-11-3-1-10(2-4-11)15-18-14(22-19-15)9-23(20,21)13-7-5-12(17)6-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZCVYXVOUUJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include fragments of the oxadiazole ring and corresponding acids or bases.
Scientific Research Applications
3-(4-bromophenyl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The sulfonylmethyl group can also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Anti-Inflammatory and Analgesic Activities
Oxadiazoles with halogenated aryl substituents have demonstrated significant anti-inflammatory and analgesic properties. Key analogs include:
- Key Findings :
- The 3,4-dimethoxyphenyl and 4-chlorophenyl substituents at position 5 enhance anti-inflammatory and analgesic activities, surpassing the standard drug acetylsalicylic acid in some cases .
- The fluorobenzenesulfonylmethyl group in the target compound may further improve activity due to the sulfonyl group’s electron-withdrawing nature, which stabilizes the oxadiazole ring and enhances receptor interactions .
- Low ulcerogenic indices (0.58–0.83) in analogs suggest improved gastrointestinal safety compared to indomethacin (2.67) .
Insecticidal Activity
1,2,4-Oxadiazoles are also explored as bioisosteres for amides in agrochemicals. For example:
- 3IIl (anthranilic diamide analog): Exhibited an LC50 of 0.20 mg L<sup>−1</sup> against Plutella xylostella, attributed to the trifluoromethyl and chloropyridinyl groups enhancing target binding .
- Bis-oxadiazoles (e.g., 5,5'-Bis(4-bromophenyl)-3,3'-bi(1,2,4-oxadiazole)): Synthesized in 65% yield with a melting point of 293°C, demonstrating thermal stability suitable for field applications .
Anticancer Activity
1,2,4-Oxadiazoles with aryl substitutions show promise as apoptosis inducers:
- 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole): Induced G1 phase arrest in T47D breast cancer cells .
- 4l (chloropyridinyl analog): Demonstrated in vivo efficacy in MX-1 tumor models .
Structural Insights : The bromophenyl group in the target compound may enhance DNA intercalation or kinase inhibition, while the sulfonyl group could modulate solubility and cellular uptake .
Biological Activity
3-(4-bromophenyl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific oxadiazole derivative, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 343.19 g/mol. The presence of bromine and fluorine substituents enhances its biological activity through various mechanisms of action.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | MCF-7 | 24.74 | DNA enzyme inhibition |
| Compound 4c (related structure) | MDA-MB-453 | TBD | Estrogen receptor modulation |
Antibacterial and Antifungal Activity
Oxadiazole derivatives have also been reported to possess antibacterial and antifungal properties. The introduction of halogen groups (like bromine and fluorine) often enhances these activities by increasing lipophilicity and facilitating membrane penetration.
Table 2: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 1,3,4-oxadiazole derivatives | E. coli | TBD |
The biological activity of oxadiazoles is primarily attributed to their ability to interact with biomolecules through hydrogen bonding and π-π stacking interactions. These interactions can disrupt essential cellular processes such as DNA replication and protein synthesis.
Case Studies
- Anticancer Study : A study evaluating various oxadiazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced cytotoxicity against MCF-7 cells. The study utilized molecular docking techniques to predict binding affinities to estrogen receptors.
- Antimicrobial Study : Research focusing on the antibacterial properties of substituted oxadiazoles found that compounds with halogen substitutions showed significant activity against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving (i) condensation of 4-bromobenzaldehyde derivatives with hydroxylamine to form oxime intermediates, followed by (ii) cyclization with 4-fluorobenzenesulfonylmethyl chloride under reflux in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base. Optimize temperature (80–120°C) and stoichiometric ratios (1:1.2 for oxime:sulfonyl chloride) to enhance yield .
- Key Variables : Solvent polarity, reaction time (6–12 hrs), and catalyst selection (e.g., DBU for improved cyclization efficiency).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- 1H/13C NMR : Confirm substitution patterns of the bromophenyl and fluorobenzenesulfonyl groups (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) .
- X-ray Diffraction : Resolve bond angles (e.g., oxadiazole ring planarity) and intermolecular interactions (e.g., π-π stacking between bromophenyl groups) .
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 425.98) .
Q. What preliminary biological activities have been reported for structurally similar oxadiazoles?
- Findings : Analogous compounds exhibit anti-inflammatory (COX-2 inhibition, IC₅₀ ~10–50 µM) and anticancer (apoptosis induction in HeLa cells) activities. Activity correlates with electron-withdrawing substituents (e.g., fluorine and bromine enhance target binding) .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorobenzenesulfonyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature activates the oxadiazole ring for nucleophilic attack. Fluorine’s electronegativity further polarizes the sulfonyl moiety, increasing electrophilicity at the methyl carbon. Computational studies (DFT) show a 15–20% increase in reaction rate compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported bioactivity data across oxadiazole derivatives?
- Approach :
- Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., fixed ATP concentrations in kinase inhibition assays).
- SAR Studies : Isolate variables (e.g., substituent position: para-fluorine vs. meta-bromine) to clarify structure-activity trends .
- In Silico Docking : Identify binding pose discrepancies (e.g., fluorobenzenesulfonyl group orientation in COX-2 active site) .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methods :
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP ~3.2) and cytochrome P450 interactions.
- MD Simulations : Assess binding free energy (ΔG) to hERG channels to flag cardiotoxicity risks .
Q. What role does the oxadiazole ring play in solid-state packing and material properties?
- Observations : X-ray data reveal dense π-π interactions (3.5–4.0 Å spacing) between adjacent bromophenyl groups, contributing to thermal stability (Tₘ >200°C). DSC profiles show a single endothermic peak, indicating crystalline homogeneity .
Methodological Notes
- Synthetic Challenges : Steric hindrance from the bromophenyl group may necessitate longer reaction times (up to 24 hrs) for complete conversion .
- Analytical Pitfalls : Overlapping NMR signals (e.g., sulfonylmethyl protons at δ 4.2–4.5 ppm) require DEPT-135 or 2D-COSY for resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
